
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is a complex organophosphorus compound It is characterized by the presence of a phosphanethione group bonded to a diphenylmethylidene moiety and a 2,6-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione typically involves the reaction of 2,6-dimethylphenyl derivatives with diphenylmethylidene phosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphanethione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds.
科学的研究の応用
Chemistry
In chemistry, (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis .
Biology
Its ability to form stable complexes with biological molecules makes it useful for probing biochemical pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .
作用機序
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, diphenylphosphine, and phenylphosphine. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness
What sets (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione apart is its unique combination of a phosphanethione group with a diphenylmethylidene moiety and a 2,6-dimethylphenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
89982-82-1 |
|---|---|
分子式 |
C21H19PS |
分子量 |
334.4 g/mol |
InChI |
InChI=1S/C21H19PS/c1-16-10-9-11-17(2)20(16)22(23)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChIキー |
HEJTUDBQFSWQBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


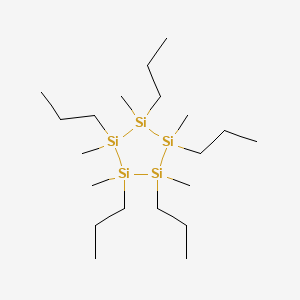
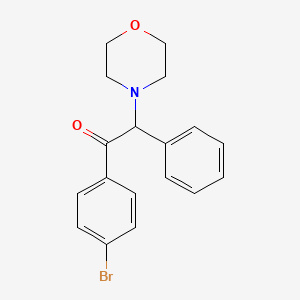
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
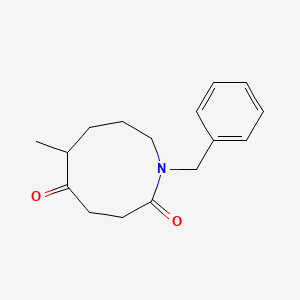
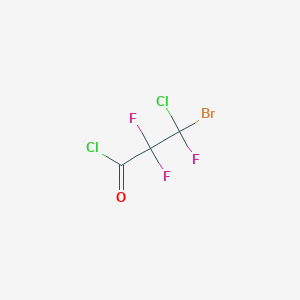
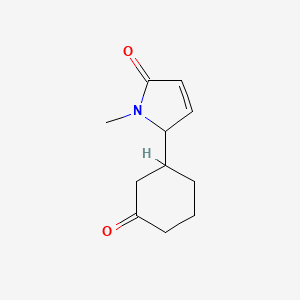
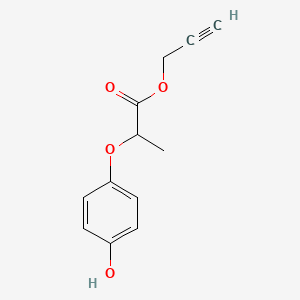
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
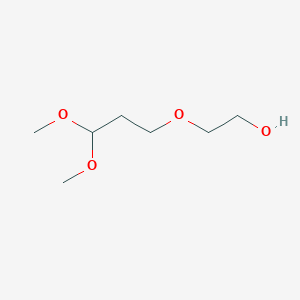
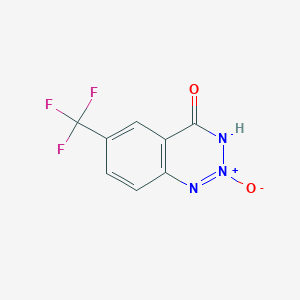
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
